molecular formula C16H22N2O4S2 B6506131 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine CAS No. 1396868-03-3

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine

Cat. No.: B6506131
CAS No.: 1396868-03-3
M. Wt: 370.5 g/mol
InChI Key: HABNGNPOEYBSNE-UHFFFAOYSA-N
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Description

The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine features a piperidine core substituted with two distinct functional groups:

  • A 3,5-dimethylisoxazole-4-sulfonyl group at position 1.
  • A [(furan-2-yl)methyl]sulfanyl methyl group at position 2.

The 3,5-dimethylisoxazole moiety enhances electron density at position 4, facilitating sulfonyl group attachment during synthesis, as demonstrated in sulfonyl chloride reactions .

Properties

IUPAC Name

4-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-12-16(13(2)22-17-12)24(19,20)18-7-5-14(6-8-18)10-23-11-15-4-3-9-21-15/h3-4,9,14H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABNGNPOEYBSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications/Activities References
Target Compound Likely C₁₆H₂₁N₃O₄S₂* ~400 (estimated) - 3,5-Dimethylisoxazole-4-sulfonyl
- [(Furan-2-yl)methyl]sulfanyl methyl
Potential pharmacological use (inference from furan derivatives )
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-piperidinyl}oxy)-5-(trifluoromethyl)pyridine C₁₇H₁₉F₃N₄O₃S 416.42 - Trifluoromethylpyridine
- Piperidinyloxy linkage
Unspecified; trifluoromethyl groups often enhance bioavailability
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine C₁₆H₂₀N₆O₄S 392.43 - Triazolo-pyridazine
- Methoxy group
Likely kinase inhibitor (triazolo-pyridazine motifs are common in medicinal chemistry)
4-({[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}methyl)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-hydroxypiperidine-4-carboxamide C₂₂H₂₇N₃O₈S₂ 525.60 - Butynoxyphenyl sulfonyl
- Hydroxypiperidine carboxamide
Metalloproteinase inhibition (carboxamide groups are protease targets)
3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)imidazolidine-2,4-dione C₁₉H₁₉N₅O₄ 354.42 - Pyrazole-imidazolidinedione
- Hydroxybenzyl
Food flavoring agent (approved in China for sensory enhancement)

*Estimated based on structural similarity to .

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl group in increases lipophilicity and metabolic resistance, whereas the furan sulfanyl group in the target compound may improve solubility due to oxygen heteroatoms .
  • The triazolo-pyridazine substituent in introduces planar aromaticity, favoring DNA or kinase binding.

Synthetic Accessibility :

  • Sulfonyl chloride reactions are a common route for attaching the 3,5-dimethylisoxazole sulfonyl group .

Applications :

  • The food additive in shares the 3,5-dimethylisoxazole motif but diverges in application due to its pyrazole-imidazolidinedione core.

Pharmacological and Functional Insights

  • Furan Derivatives : Piperidine-furan hybrids (e.g., 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methylpiperazine ) exhibit antidepressant and analgesic activities in preclinical models . This suggests the target compound’s furan group may confer neuroactivity.
  • Sulfanyl vs.

Analytical Characterization

Compounds like the food additive in are analyzed via reversed-phase HPLC with diode array detection (λ = 210–400 nm), offering a reference method for quantifying the target compound .

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